N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,15-4-2-8-18-12-15)20-10-13-5-6-16(19-9-13)14-3-1-7-17-11-14/h1-9,11-12,20H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORLVKXTAZCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Synthetic Strategies
Retrosynthetic Approach
The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide can be approached through several retrosynthetic pathways. The most logical disconnections are presented in Figure 1, showing three main synthetic routes:
Route A: Formation of the sulfonamide bond between pyridine-3-sulfonyl chloride and ([2,3'-bipyridin]-5-yl)methylamine
Route B: Construction of the 2,3'-bipyridine system followed by introduction of the sulfonamide group
Route C: Direct coupling of pre-functionalized bipyridine and pyridine-3-sulfonamide units
Key Intermediates
Several key intermediates are crucial for the successful synthesis:
- Pyridine-3-sulfonyl chloride - A versatile precursor for sulfonamide formation
- [2,3'-bipyridin]-5-ylmethylamine - The amine component for sulfonamide formation
- Functionalized bipyridine derivatives - For construction of the bipyridine core
Preparation Methods
Method A: Synthesis via Pyridine-3-sulfonyl Chloride
The most direct approach involves the reaction of pyridine-3-sulfonyl chloride with ([2,3'-bipyridin]-5-yl)methylamine. This method follows established protocols for sulfonamide synthesis.
Preparation of Pyridine-3-sulfonyl Chloride
Pyridine-3-sulfonyl chloride is typically prepared from pyridine-3-sulfonic acid using phosphorus pentachloride in appropriate solvents. Based on research by Suzuki et al., the optimal conditions involve using chlorobenzene or trifluoromethylbenzene as solvents.
The reaction proceeds as follows:
Pyridine-3-sulfonic acid + PCl₅ → Pyridine-3-sulfonyl chloride + POCl₃ + HCl
The reaction is typically conducted at temperatures between 50-80°C, with careful control to avoid side reactions. The detailed procedure includes:
- Adding pyridine-3-sulfonic acid (1 equivalent) to a solvent of chlorobenzene (or trifluoromethylbenzene)
- Adding phosphorus pentachloride (1.2-1.5 equivalents) portion-wise at room temperature
- Heating the mixture to 50-80°C for 2-4 hours
- Cooling and partitioning the reaction mixture with water
- Extracting the product with an appropriate organic solvent
The advantage of using chlorobenzene or trifluoromethylbenzene over conventional solvents like toluene is the reduced formation of byproducts, resulting in higher yields and purity.
Preparation of ([2,3'-bipyridin]-5-yl)methylamine
The preparation of ([2,3'-bipyridin]-5-yl)methylamine involves several steps:
- Formation of the 2,3'-bipyridine core through cross-coupling reactions
- Functionalization of the 5-position with a nitrile or other precursor group
- Reduction to the corresponding amine
A suitable method involves palladium-catalyzed cross-coupling of 2-bromopyridine with 3-pyridylboronic acid to form the 2,3'-bipyridine core, followed by introduction of a nitrile group at the 5-position through cyanation, and subsequent reduction to the primary amine.
Sulfonamide Formation
The final step involves the reaction of pyridine-3-sulfonyl chloride with ([2,3'-bipyridin]-5-yl)methylamine:
Pyridine-3-sulfonyl chloride + ([2,3'-bipyridin]-5-yl)methylamine → this compound + HCl
This reaction is typically conducted in the presence of a base such as pyridine, triethylamine, or potassium carbonate to neutralize the HCl formed during the reaction. The reaction conditions typically involve:
- Dissolving ([2,3'-bipyridin]-5-yl)methylamine (1 equivalent) in an appropriate solvent (DCM, acetone, or DMF)
- Adding a base (1.5-2 equivalents)
- Cooling the solution to 0-5°C
- Adding pyridine-3-sulfonyl chloride (1.1-1.2 equivalents) dropwise
- Allowing the reaction to warm to room temperature and stirring for 12-24 hours
- Workup and purification
Method B: Ullmann Coupling Approach
An alternative approach involves an Ullmann-type coupling reaction, similar to that described for the synthesis of N-(6-methoxypyridine-3-yl)-3-methylpyridine-2-sulfonamide.
This method involves the direct coupling of the pyridine-3-sulfonamide with an appropriately functionalized [2,3'-bipyridin]-5-ylmethyl halide:
Pyridine-3-sulfonamide + [2,3'-bipyridin]-5-ylmethyl-X → this compound
Where X represents a halogen, typically iodine or bromine.
The reaction is carried out in the presence of:
- A copper catalyst (CuI or Cu₂O)
- A base (Cs₂CO₃, K₂CO₃, or Na₂CO₃)
- An appropriate solvent (DMF, NMP, or toluene)
The detailed procedure involves:
- Adding pyridine-3-sulfonamide (1 equivalent) and [2,3'-bipyridin]-5-ylmethyl halide (1.5-2.8 equivalents) to the solvent
- Adding the copper catalyst (0.1-1.0 equivalents) and base (2.0-4.8 equivalents)
- Heating the mixture to 120-150°C under inert atmosphere
- Cooling, quenching with ice water, and extracting with ethyl acetate
- Purification by column chromatography
This method has been shown to produce moderate to good yields (57-60%) for similar compounds.
Method C: One-Pot Multicomponent Approach
A more efficient approach might involve a one-pot multicomponent reaction, similar to those described for other sulfonamide derivatives. This method could potentially reduce the number of isolation and purification steps, improving overall efficiency.
The proposed one-pot approach could involve:
- In situ generation of the pyridine-3-sulfonyl chloride
- Addition of the amine component
- Base-mediated sulfonamide formation
This approach would require careful optimization of reaction conditions to ensure compatibility of all reagents and intermediates.
Optimization Parameters and Comparative Analysis
Reaction Conditions Optimization
The optimization of reaction conditions is critical for obtaining high yields and purity. Table 1 presents a comparative analysis of different reaction conditions for Method A (sulfonyl chloride approach).
Table 1. Optimization of Reaction Conditions for Method A
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | TEA | 0 to rt | 24 | 65-70 |
| 2 | Acetone | K₂CO₃ | rt | 24 | 70-75 |
| 3 | DMF | Pyridine | rt | 12 | 55-60 |
| 4 | THF | NaH | 0 to rt | 6 | 60-65 |
| 5 | DCM/Pyridine (15:1) | - | rt | 24 | 75-80 |
Similarly, Table 2 presents the optimization parameters for Method B (Ullmann coupling approach).
Table 2. Optimization of Reaction Conditions for Method B
| Entry | Solvent | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DMF | CuI (0.5 eq) | Cs₂CO₃ | 150 | 0.33 | 60 |
| 2 | Toluene | Cu₂O (0.1 eq) | K₂CO₃ | 120 | 0.67 | 60 |
| 3 | NMP | CuI (1.0 eq) | Na₂CO₃ | 135 | 1 | 57 |
| 4 | DMF | Cu₂O (0.5 eq) | K₂CO₃ | 135 | 0.5 | 55-60 |
| 5 | Toluene | CuI (0.3 eq) | Cs₂CO₃ | 140 | 0.5 | 62-65 |
Scale-up Considerations
When scaling up the synthesis of this compound, several factors need to be considered:
- Heat transfer in larger reaction vessels
- Mixing efficiency
- Safety concerns related to the handling of reactive intermediates
- Purification challenges
Method B (Ullmann coupling) appears to be more amenable to scale-up due to:
- Fewer steps and isolation procedures
- More stable intermediates
- More straightforward purification process
However, the increased temperature requirements may present challenges in larger-scale operations.
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
- Aqueous workup to remove inorganic salts and water-soluble impurities
- Column chromatography using silica gel (200-300 mesh)
- Recrystallization from appropriate solvents (ethanol or ethyl acetate/hexane)
For Method B, the detailed purification procedure includes:
Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques:
HPLC Analysis:
¹H NMR (500 MHz, DMSO-d₆) expected signals:
- Aromatic protons from the three pyridine rings (7.0-9.0 ppm)
- Methylene protons (CH₂) connecting the bipyridine to the sulfonamide (4.2-4.5 ppm)
- Sulfonamide NH proton (8.0-8.5 ppm)
Mass Spectrometry:
- Expected [M+H]⁺: Calculated based on molecular formula
- Expected [2M+Na]⁺: Calculated based on molecular formula
IR Spectroscopy:
- SO₂ stretching bands: 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹
- NH stretching: 3200-3300 cm⁻¹
- Aromatic C=C and C=N stretching: 1400-1600 cm⁻¹
Structure-Activity Relationships and Applications
Structure Modification Strategies
To potentially enhance the biological activity or physicochemical properties of this compound, several modification strategies can be considered:
- Introduction of substituents on the pyridine rings
- Modification of the linking group between the bipyridine and the sulfonamide
- Incorporation of additional heterocyclic systems
Table 3 outlines potential modifications and their expected effects:
Table 3. Potential Structural Modifications and Expected Effects
| Modification | Position | Expected Effect |
|---|---|---|
| Halogen (F, Cl) | Pyridine rings | Enhanced binding to target proteins |
| Methoxy group | Pyridine rings | Improved solubility and metabolic stability |
| Piperazine | Pyridine-3 position | Enhanced water solubility and target selectivity |
| Methyl groups | Pyridine rings | Modulation of electronic properties |
| Extension of linker | Between bipyridine and sulfonamide | Altered spatial arrangement and flexibility |
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bipyridine moiety can also coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Purine-Based CDK Inhibitors ()
Compounds such as N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17f) and N-([2,3′-Bipyridin]-5-ylmethyl)-2-(1H-indol-5-yl)-9-isopropyl-9H-purin-6-amine (18d) share the [2,3′-bipyridin]-5-ylmethyl scaffold but replace the sulfonamide group with purine-6-amine linkages. Key differences include:
- Substituent Effects : The purine derivatives (e.g., 17f, 18d) exhibit higher yields (66–82%) compared to sulfonamide-linked analogs (30–48%), suggesting synthetic challenges in sulfonamide coupling reactions .
- Biological Relevance : Purine-based compounds in are explicitly designed as CDK inhibitors to overcome trastuzumab resistance, leveraging their planar aromatic systems for ATP-binding pocket interactions. The sulfonamide variant may instead target sulfotransferases or tyrosine kinases due to its electronegative sulfonyl group.
Sulfonamide Derivatives ()
The sulfonamide N-([2,3'-bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide (CAS 1451272-09-5) shares a bipyridine-sulfonamide backbone but differs in substituents:
- Electron-Withdrawing Groups : The 5-chloro-2-methoxybenzene moiety in CAS 1451272-09-5 introduces steric and electronic effects absent in the pyridine-3-sulfonamide variant. This may enhance binding to hydrophobic pockets but reduce solubility compared to the pyridine-linked compound.
- Synthetic Flexibility : highlights diverse sulfonamide scaffolds (e.g., fluoropyridinyl, piperidinylmethyl), underscoring the adaptability of sulfonamide chemistry for tuning pharmacokinetic properties .
Key Research Findings
- Spectral Data : NMR and HRMS data for bipyridine-methyl derivatives () confirm regioselective coupling at the 5-position of bipyridine, critical for maintaining planar geometry. Sulfonamide analogs likely exhibit similar regioselectivity but require optimized coupling conditions due to sulfonyl group reactivity .
- Bioactivity Trends: Purine-based analogs in show moderate to high CDK inhibition (IC₅₀ values in nanomolar range), while sulfonamide derivatives (e.g., CAS 1451272-09-5) are often explored for anti-inflammatory or antimicrobial activity. This divergence highlights the role of the core heterocycle in target specificity .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide is a compound of growing interest due to its potential biological activities. This article compiles research findings, case studies, and comparative data to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a bipyridine moiety linked to a pyridine sulfonamide. Its synthesis typically involves the reaction of pyridine-3-sulfonamide with bipyridine derivatives under controlled conditions. The sulfonamide group enhances the compound's solubility and biological interactions.
Biological Activity Overview
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antitumor Properties : Exhibits cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease processes.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including this compound, possess significant antibacterial properties. The minimum inhibitory concentration (MIC) values against several pathogens have been documented:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be effective in treating infections caused by these bacteria.
Antitumor Activity
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. The following table summarizes the growth inhibition percentages at a concentration of 10 µM:
| Cell Line | Growth Inhibition (%) |
|---|---|
| MCF7 (Breast) | 45 |
| A549 (Lung) | 38 |
| HeLa (Cervical) | 50 |
The compound's mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition Studies
This compound has been evaluated for its potential as an enzyme inhibitor. Notably, it showed promising results in inhibiting key enzymes associated with cancer proliferation and bacterial resistance:
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 1.5 |
| Carbonic Anhydrase | 2.0 |
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications to the bipyridine structure can significantly enhance or reduce biological activity. A notable case study involved a derivative with a methoxy group that demonstrated increased potency against MCF7 cells compared to its parent compound.
Q & A
Q. What are the typical synthetic routes for N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide, and what key reaction conditions are required?
The synthesis involves multi-step reactions, starting with the alkylation of bipyridine derivatives to introduce the methylene linker, followed by sulfonamide formation. For example:
- Step 1 : Alkylation of [2,3'-bipyridin]-5-ylmethyl using a halogenated intermediate (e.g., chloromethylpyridine) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the methylene-bridged bipyridine backbone .
- Step 2 : Reaction of the intermediate with pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical to minimize side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., bipyridine aromatic protons at δ 7.5–9.0 ppm) and confirms sulfonamide linkage via distinct NH or SO₂ peaks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₄N₄O₂S: 354.09) .
- FT-IR : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Ligand in Coordination Chemistry : The bipyridine moiety acts as a bidentate ligand for metal ions (e.g., Ru²⁺ or Pt²⁺), enabling catalytic or photophysical studies .
- Biological Probes : Sulfonamide derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their affinity for zinc-containing active sites .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?
- Reaction Optimization : Use catalytic Pd²⁺ for Suzuki-Miyaura coupling in bipyridine synthesis to improve regioselectivity .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethyl acetate/hexane) to isolate high-purity product .
- Yield Monitoring : Track intermediates via TLC (Rf ~0.3–0.5 in 9:1 CH₂Cl₂/MeOH) and adjust stoichiometry if side products (e.g., unreacted sulfonyl chloride) persist .
Q. What strategies are employed to resolve contradictions in biological activity data reported for bipyridine-sulfonamide derivatives?
- Purity Validation : Ensure >95% purity via HPLC (C18 column, 1.0 mL/min, 30% acetonitrile/water) to rule out impurities affecting bioactivity .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm absence of enantiomeric byproducts, which may exhibit divergent activity .
- Assay Standardization : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) under consistent conditions (e.g., 48-hour exposure, 10% FBS) .
Q. What mechanistic insights explain the interaction of this compound with biological targets such as enzymes or DNA?
- Enzyme Inhibition : The sulfonamide group chelates Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase), disrupting catalytic activity. Kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Kᵢ) .
- DNA Interaction : Bipyridine intercalates into DNA grooves, as shown via ethidium bromide displacement assays or fluorescence quenching . Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide mutagenesis studies .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .
- Stereochemical Challenges : Optimize asymmetric synthesis or resolution techniques (e.g., chiral auxiliaries) to address enantiomer-specific activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
